molecular formula C34H34N2O5S B14156674 Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate CAS No. 3695-78-1

Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate

Cat. No.: B14156674
CAS No.: 3695-78-1
M. Wt: 582.7 g/mol
InChI Key: FWJILQRZVZLTLP-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate is an organic compound with a complex structure. It is primarily used in chemical synthesis and research due to its unique properties and reactivity. The compound features a combination of ester, amide, and sulfanyl groups, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate typically involves multiple steps:

    Formation of the Amide Bond: The initial step involves the reaction of phenylmethoxycarbonyl chloride with an amino acid derivative to form the amide bond.

    Introduction of the Sulfanyl Group:

    Esterification: Finally, the esterification of the intermediate compound with ethyl alcohol yields the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate undergoes various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester and amide groups can be reduced under specific conditions to form alcohols and amines, respectively.

    Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(phenylmethoxycarbonylamino)acetate
  • Ethyl 2-(benzyloxycarbonylamino)acetate
  • Ethyl 2-(tritylsulfanyl)acetate

Uniqueness

Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate is unique due to the presence of both the tritylsulfanyl and phenylmethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

3695-78-1

Molecular Formula

C34H34N2O5S

Molecular Weight

582.7 g/mol

IUPAC Name

ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate

InChI

InChI=1S/C34H34N2O5S/c1-2-40-31(37)23-35-32(38)30(36-33(39)41-24-26-15-7-3-8-16-26)25-42-34(27-17-9-4-10-18-27,28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,30H,2,23-25H2,1H3,(H,35,38)(H,36,39)

InChI Key

FWJILQRZVZLTLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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